(R,R,S,R)-Nebivolol

β1-adrenoceptor radioligand binding selectivity ratio

(R,R,S,R)-Nebivolol is the pure d‑enantiomer that drives β1‑adrenoceptor antagonism, free from the vasodilatory l‑isomer. It is indispensable for receptor‑binding assays, cAMP studies, and isolated‑organ experiments where confounding NO‑mediated effects must be excluded. As a chiral reference, it enables HPLC method validation for all 10 nebivolol stereoisomers and supports LC‑MS/MS quantification of isomer‑specific pharmacokinetics (d/l AUC ratio ≈5.4). Procure this single enantiomer to ensure stereochemical integrity and data accuracy in cardiovascular research and ANDA impurity profiling.

Molecular Formula C₂₃H₂₇F₂NO₃
Molecular Weight 403.46
CAS No. 920275-20-3
Cat. No. B1144808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R,S,R)-Nebivolol
CAS920275-20-3
Synonyms(αR,α’S,2R,2’R)-α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol; 
Molecular FormulaC₂₃H₂₇F₂NO₃
Molecular Weight403.46
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview and Procurement Context of (R,R,S,R)-Nebivolol


(R,R,S,R)-Nebivolol is a single enantiomer of the antihypertensive drug nebivolol, specifically designated as the d-isomer or SRRR-configuration. The clinically available nebivolol is a racemic mixture of equal parts (R,R,S,R)-nebivolol (d-nebivolol) and (R,S,S,S)-nebivolol (l-nebivolol) [1]. As a β1-adrenergic receptor antagonist, (R,R,S,R)-nebivolol is primarily responsible for the β1-blocking activity of the racemate [2]. The compound contains four chiral centers, resulting in a total of 10 possible stereoisomers [3]. For procurement decisions, understanding that the racemic mixture's pharmacological effects are the combined result of distinct enantiomer-specific actions is essential.

Why Generic Nebivolol Substitution Overlooks Critical Stereochemical and Pharmacological Distinctions


Nebivolol is not a single chemical entity but a racemic mixture of two enantiomers with distinct pharmacological profiles [1]. The d-enantiomer ((R,R,S,R)-nebivolol) is responsible for β1-adrenergic receptor antagonism, while the l-enantiomer ((R,S,S,S)-nebivolol) mediates endothelium-dependent nitric oxide release [2]. The racemic mixture's overall hemodynamic effect is superior to that of either isomer alone, as demonstrated in animal and human studies [1]. Therefore, substituting (R,R,S,R)-nebivolol with the racemate or an incorrect stereoisomer in research or analytical settings can lead to misinterpretation of β1-blockade activity, nitric oxide-mediated vasodilation, or pharmacokinetic stereoselectivity.

Quantitative Differentiation of (R,R,S,R)-Nebivolol: Evidence for Scientific and Procurement Decisions


β1-Adrenergic Receptor Binding Affinity and Selectivity vs. Racemate and Other Beta-Blockers

The racemic mixture of nebivolol exhibits a Ki of 0.9 nM at β1-adrenergic receptors in rabbit lung membranes, with a β2/β1 selectivity ratio of 50 [1]. The (R,R,S,R)-enantiomer (R 67 138) retains this high β1-affinity, whereas the (R,S,S,S)-enantiomer (R 67 145) shows a 175-fold lower β1-adrenergic binding affinity [1]. In human myocardium, the racemate demonstrates 3-4 fold β1-selectivity, compared to 16-20 fold for bisoprolol [2].

β1-adrenoceptor radioligand binding selectivity ratio

Enantiomer-Specific β1-Adrenergic Receptor Binding: 175-Fold Difference vs. (R,S,S,S)-Nebivolol

In the same rabbit lung membrane assay, the (R,R,S,R)-enantiomer (R 67 138) exhibits high β1-adrenergic receptor affinity, while the (R,S,S,S)-enantiomer (R 67 145) has a 175-fold lower β1 binding affinity [1]. This quantitative difference underscores the stereospecific nature of β1-adrenoceptor interaction and the necessity of using the correct enantiomer for β1-blockade studies.

stereoselectivity enantiomer receptor binding

Stereoselective Pharmacokinetics: d/l AUC Ratio of 5.4 in Humans

A validated LC-MS/MS method quantified nebivolol isomers in human plasma after a single oral dose. The d-isomer ((R,R,S,R)-nebivolol) showed significantly higher plasma exposure than the l-isomer, with a d/l AUC ratio of 5.4 [1]. This stereoselectivity arises from differential metabolism: CYP2C19 primarily metabolizes d-nebivolol, while CYP2D6 metabolizes l-nebivolol [2].

pharmacokinetics stereoselective AUC

Chiral Purity and Stability: 48-Hour Solution Stability and Resolution >2.0

A validated chiral LC method separated all 10 stereoisomers of nebivolol with resolution >2.0 for all pairs [1]. Nebivolol sample solutions were stable for 48 hours under characterization conditions, with no racemization observed [1]. In human plasma, nebivolol isomers remained stable through three freeze-thaw cycles and for 4 hours at room temperature [2].

chiral separation stability method validation

Optimal Research and Industrial Application Scenarios for (R,R,S,R)-Nebivolol


β1-Adrenergic Receptor Pharmacology Studies Requiring Pure Antagonism

Use (R,R,S,R)-nebivolol as the specific β1-adrenoceptor antagonist, avoiding confounding vasodilatory effects from the l-enantiomer. This is critical for in vitro receptor binding assays, cAMP accumulation measurements, or isolated tissue experiments where pure β1-blockade is required [1].

Stereoselective Pharmacokinetic and Drug Metabolism Studies

Employ (R,R,S,R)-nebivolol as a reference standard in LC-MS/MS methods for quantifying nebivolol isomers in biological matrices. The compound's distinct pharmacokinetic profile (d/l AUC ratio 5.4) makes it essential for understanding CYP2C19-mediated metabolism and for developing stereoselective analytical methods [2].

Analytical Method Development and Quality Control of Nebivolol Drug Products

Utilize (R,R,S,R)-nebivolol as a chiral reference material for HPLC method validation, forced degradation studies, and stability testing of nebivolol-containing formulations. The validated chiral LC method achieving resolution >2.0 for all 10 stereoisomers provides a robust platform for ensuring enantiomeric purity [3].

Comparative Pharmacology Studies of Beta-Blocker Selectivity

Include (R,R,S,R)-nebivolol in comparative β1-selectivity panels alongside bisoprolol, metoprolol, and atenolol. While the racemate shows 3-4 fold β1-selectivity in human myocardium, the pure β1-blocking enantiomer enables dissection of the contribution of β1-blockade versus nitric oxide-mediated vasodilation to overall hemodynamic effects [REFS-1, REFS-2].

Quote Request

Request a Quote for (R,R,S,R)-Nebivolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.